![molecular formula C18H22N4O5 B2740554 1-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide CAS No. 892271-28-2](/img/structure/B2740554.png)
1-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N4O5 and its molecular weight is 374.397. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- “AKOS026696460” has shown promise in preclinical studies as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression and induces apoptosis, making it a potential candidate for further investigation in cancer therapy .
- Studies have investigated the neuroprotective effects of “AKOS026696460” in animal models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It appears to modulate oxidative stress, reduce inflammation, and enhance neuronal survival. Further research is needed to validate its therapeutic potential .
- “AKOS026696460” exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. Researchers have explored its effects in models of rheumatoid arthritis, inflammatory bowel disease, and other inflammatory conditions. Clinical trials are warranted to assess its efficacy in humans .
- Some studies suggest that “AKOS026696460” may have cardiovascular benefits. It has been investigated for its vasodilatory effects, potential to reduce blood pressure, and ability to protect against ischemic injury. However, more rigorous clinical trials are needed to confirm these findings .
- In vitro experiments have demonstrated that “AKOS026696460” possesses antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. Researchers are exploring its potential as a novel antimicrobial agent .
- “AKOS026696460” has been studied in the context of metabolic disorders, including type 2 diabetes and obesity. It appears to modulate glucose metabolism, enhance insulin sensitivity, and regulate lipid homeostasis. Clinical trials are necessary to evaluate its therapeutic impact .
Anticancer Properties
Neuroprotection and Neurodegenerative Diseases
Anti-Inflammatory Activity
Cardiovascular Health
Antimicrobial Activity
Metabolic Disorders and Obesity
Propriétés
IUPAC Name |
1-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-27-9-8-22-17(25)13-3-2-12(10-14(13)20-18(22)26)16(24)21-6-4-11(5-7-21)15(19)23/h2-3,10-11H,4-9H2,1H3,(H2,19,23)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOUOUSUMBBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.